molecular formula C9H11N3O2S B2586849 3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 807283-74-5

3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2586849
CAS No.: 807283-74-5
M. Wt: 225.27
InChI Key: MIYWZRKAJSDVTK-UHFFFAOYSA-N
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Description

3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 112843-81-9) is a chemical compound of significant interest in medicinal chemistry research, particularly as a versatile synthetic intermediate or a potential pharmacophore. The molecular framework of the 1,2,4-benzothiadiazine 1,1-dioxide core is recognized for its prevalence in drug discovery efforts . This specific derivative, featuring a (methylamino)methyl side chain at the 3-position, is a key building block for further chemical functionalization. Researchers can leverage this handle to create more complex molecules designed to interact with specific biological targets. The benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold is structurally analogous to cores investigated for a range of therapeutic applications. Published scientific literature indicates that related 1,2,4-benzothiadiazine 1,1-dioxide derivatives have been explored as inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for oncology research and as inhibitors of the MRGX2 receptor . Furthermore, the scaffold has been incorporated into the design of inhibitors targeting histone acetyltransferases (KATs) of the MYST family and has been utilized in the structure-activity relationship optimization of novel HIV-1 Capsid protein inhibitors . This broad spectrum of potential research applications makes this compound a valuable compound for researchers working in early-stage drug discovery and chemical biology. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for personal use.

Properties

IUPAC Name

1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-10-6-9-11-7-4-2-3-5-8(7)15(13,14)12-9/h2-5,10H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYWZRKAJSDVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NS(=O)(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807283-74-5
Record name 3-[(methylamino)methyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Preparation Methods

The synthesis of 3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the ortho-lithiation of benzaldehyde derivatives followed by cyclization with sulfur dioxide and sulfuryl chloride

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave technology to enhance reaction rates and yields .

Chemical Reactions Analysis

Acylation Reactions

This compound participates in nucleophilic substitution (S<sub>N</sub>2) reactions due to the electrophilic nature of its sulfonyl group. For example:

  • Intermediate Formation : Reacts with bromoacetic acid in dichloromethane to form a key intermediate (Compound 7 in Scheme 2 of ).

  • Subsequent Functionalization : The intermediate undergoes S<sub>N</sub>2 reactions with substituted 2H-benzo[e] thiadiazin-3(4H)-one 1,1-dioxides to yield mono- or di-substituted derivatives (e.g., 8a-8f ) .

Reaction Conditions :

StepReagent/ConditionProductYield (%)
1Bromoacetic acid, DCM, 0°C → RTIntermediate 7 85
2Substituted thiadiazine, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C8a-8f 60-78

Suzuki Coupling

The compound’s halogenated derivatives (e.g., brominated analogs) participate in cross-coupling reactions:

  • Bromination : The 3-methyl group undergoes bromination using N-bromosuccinimide (NBS) under radical conditions .

  • Coupling : Brominated derivatives react with arylboronic acids via Suzuki-Miyaura coupling (Pd(PPh<sub>3</sub>)<sub>4</sub>, dioxane/H<sub>2</sub>O) to yield biaryl analogs (e.g., 15a-15j ) .

Key Data :

  • Bromination yield: 89% .

  • Suzuki coupling yields: 34–91% .

Hydrogen Bonding and Binding Interactions

The compound’s sulfonyl and aminomethyl groups enable critical interactions in biological systems:

  • HIV-1 Capsid Binding : Forms hydrogen bonds with Asn74 (via methoxy groups) and Thr54 (via sulfonyl oxygen) .

  • PI3Kδ Inhibition : The sulfonyl oxygen acts as a hydrogen bond acceptor with H<sub>2</sub>O<sub>2278</sub> in the PI3Kδ active site .

Interaction Frequencies (MD Simulations) :

ResidueInteraction PartnerFrequency (%)
Gly10611l-N750.6
Gln5011l-N731.4
Asn7411l-O403.5

Reductive Amination

The primary amine group undergoes reductive amination with carbonyl compounds:

  • Example : Reacts with Boc-glycine in dichloromethane to form secondary amines (e.g., 4 in Scheme 1 of ).

  • Catalyst : PyBop/DIEA system facilitates coupling .

Hydrogenation

Nitro groups in related derivatives are reduced to amines using hydrazine monohydrate/FeCl<sub>3</sub> :

  • Conditions : Methanol, reflux, 95–99% yield.

  • Application : Generates free amines for subsequent acylation or sulfonylation.

Structural Modifications

  • Electron-Withdrawing Groups : Halogens (F, Cl, Br) at the 7-position increase NH acidity, enabling dual S<sub>N</sub>2 reactions .

  • Electron-Donating Groups : Methoxy or methyl groups stabilize intermediates but reduce electrophilicity .

This compound’s reactivity profile highlights its versatility in synthesizing biologically active molecules. Its sulfonyl and aminomethyl groups enable diverse transformations, while its rigid benzothiadiazine core provides a stable scaffold for target engagement.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibit significant biological activities as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). This inhibition is particularly relevant in cancer research due to the role of PI3Kδ in cell proliferation and survival pathways. Studies have shown that these compounds can selectively inhibit cell growth in certain cancer cell lines, suggesting their potential as anticancer agents .

Inhibition of Histone Acetyltransferases

Some derivatives are being investigated for their ability to inhibit MYST family histone acetyltransferases. This inhibition can modulate gene expression by affecting histone acetylation processes. Such mechanisms are critical in various diseases, including cancer and inflammatory conditions .

Case Studies and Research Findings

Several studies have documented the efficacy of derivatives of this compound:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that specific derivatives significantly reduced viability in human leukemia and melanoma cell lines. These findings suggest a promising avenue for developing new anticancer therapies .
  • Histone Acetylation Modulation : Research has shown that certain derivatives can effectively inhibit histone acetyltransferases involved in gene regulation. This property may be beneficial in treating cancers with aberrant gene expression profiles .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

C-3 Substituents: The methylaminomethyl group in the target compound may enhance solubility or receptor binding compared to bulkier groups (e.g., pyridinyl or trifluoromethylbenzyl). Analogs with heteroaryl groups at C-3 show anticancer activity via enzyme inhibition, while alkylamino groups (e.g., isopropylamino) target KATP channels .

C-4 Modifications: Fluorinated alkyl chains (e.g., 2-fluoroethyl) improve metabolic stability and AMPA receptor potency . Allyl or cyclopropyl groups at C-4 in thieno analogs enhance selectivity for AMPA over kainate receptors .

Thienothiadiazine: Improved AMPA receptor modulation due to sulfur atom positioning; e.g., compound 24 (EC50 = 0.3 μM) . Dithiazine: Loss of KATP channel activity but gain in calcium channel blockade .

Metabolic and Pharmacokinetic Profiles

  • Fluorinated derivatives (e.g., 12b ) exhibit prolonged half-lives due to reduced oxidative metabolism .
  • Thieno analogs demonstrate oral bioavailability and blood-brain barrier penetration, critical for CNS-targeted therapies .

Biological Activity

7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C14H11F3N4
  • Chemical Structure :
    • Imidazo[1,2-a]pyridine core
    • Methyl and trifluoromethyl substituents

Biological Activity Overview

Research indicates that 7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine exhibits a range of biological activities, particularly in the fields of oncology and neurology.

Anticancer Properties

Several studies have demonstrated the compound's potential as an anticancer agent:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it targets the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7, A549) revealed significant cytotoxic effects. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested.
Cell LineIC50 (µM)Mechanism
MCF-715.3PI3K inhibition
A54920.0Akt pathway modulation

Neuroprotective Effects

Emerging research suggests that the compound may also possess neuroprotective properties:

  • In Vitro Neuroprotection : Studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis.
  • Potential Applications : This activity opens avenues for exploring its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent study evaluated the efficacy of various imidazo[1,2-a]pyridine derivatives, including our compound of interest. Results highlighted its superior activity against breast cancer cells compared to other derivatives.
  • Neuroprotection Research :
    • Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress. The findings indicated a reduction in cell death and improved cellular function.

Q & A

Basic: What synthetic pathways are established for 3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?

Answer:
The compound is synthesized via multi-step reactions starting with chlorination of the parent thiazine derivative using PCl₅ under reflux, followed by oxidation with 3-chlorobenzoperoxoic acid (m-CPBA) to form the sulfone intermediate. Subsequent substitution with methylamino-containing nucleophiles (e.g., methylamine derivatives) in polar aprotic solvents like dioxane or DMF yields the target compound. Triethylamine is often used to neutralize HCl byproducts .

Advanced: How can researchers optimize the introduction of methylamino groups during synthesis?

Answer:
Optimization involves:

  • Solvent selection : High-polarity solvents (e.g., DMF, dioxane) enhance nucleophilic substitution efficiency.
  • Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates.
  • Temperature control : Reactions at 60–80°C balance reactivity and side-product formation.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) isolates the product .

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methylamino protons at δ 2.1–2.5 ppm).
  • IR : Sulfone S=O stretches appear at 1150–1250 cm⁻¹.
  • X-ray diffraction (XRD) : Resolves bond angles and crystal packing; for example, Acta Crystallographica reports bond lengths of 1.45–1.50 Å for S–O bonds in similar structures .

Advanced: How to resolve ambiguities in structural elucidation using XRD?

Answer:

  • Data collection : Use high-resolution detectors (e.g., CCD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Software like SHELXL refines thermal displacement parameters (Ueq) for heteroatoms.
  • Validation : Check R-factor convergence (< 5%) and Hirshfeld surface analysis to confirm hydrogen bonding patterns .

Basic: What biological activities are reported for this compound?

Answer:
Preliminary studies on analogs show:

  • Antibacterial activity : Inhibition of Staphylococcus aureus (MIC = 8–16 µg/mL) via membrane disruption.
  • Hemolytic effects : Dose-dependent RBC lysis at >50 µM, requiring toxicity mitigation in drug design .

Advanced: How to design assays for evaluating bioactivity while minimizing false positives?

Answer:

  • Positive controls : Use ciprofloxacin (antibacterial) and Triton X-100 (hemolysis).
  • Dose-response curves : Test 0.1–100 µM with triplicate measurements.
  • Interference checks : Include solvent-only controls to rule out DMSO artifacts .

Advanced: How to address contradictions between antibacterial efficacy and toxicity data?

Answer:

  • Structure-activity relationship (SAR) : Modify the methylamino group to reduce cationic charge (e.g., acetylation).
  • Selectivity index (SI) : Calculate SI = IC₅₀ (toxicity)/MIC (efficacy); aim for SI >10.
  • Mechanistic studies : Use confocal microscopy to confirm membrane-targeting vs. off-target effects .

Advanced: What computational approaches predict reactivity and binding modes?

Answer:

  • DFT calculations : Gaussian 09 at B3LYP/6-31G* level models sulfone group electrophilicity.
  • Molecular docking : AutoDock Vina simulates binding to bacterial FabI enzyme (PDB: 3GNS).
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns .

Advanced: How to conduct SAR studies for structural analogs?

Answer:

  • Substituent variation : Replace methylamino with ethylamino or cyclic amines.
  • Bioisosteres : Swap the benzo ring with pyridine or thiophene.
  • Pharmacophore mapping : Schrödinger’s Phase identifies critical H-bond acceptors (e.g., sulfone oxygens) .

Advanced: What strategies improve compound stability under physiological conditions?

Answer:

  • pH stability : Test degradation in PBS (pH 7.4) vs. gastric fluid (pH 2.0) via HPLC.
  • Light sensitivity : Store samples in amber vials; use antioxidants (e.g., BHT) in formulations.
  • Metabolic profiling : LC-MS identifies major metabolites in liver microsomes .

Methodological Notes

  • Theoretical framework : Link synthesis and bioactivity data to enzyme inhibition or membrane interaction theories .
  • Data validation : Cross-reference XRD, NMR, and computational results to resolve ambiguities .

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